Triamcinolone is a corticosteroid used to treat various inflammatory conditions in the body from allergic rhinitis to acute exacerbations of multiple sclerosis. Triamcinolone can be used as a one time adjunct treatment of osteoarthritic knee pain, or first line as a topical treatment of corticosteroid responsive dermatoses. Triamcinolone is more commonly seen in the forms triamcinolone hexacetonide, triamcinolone acetonide, and triamcinolone diacetate. Triamcinolone was granted FDA approval on 3 December 1957. In October 2021, a suspension of triamcinolone acetonide was approved for suprachoroidal injection - the first suprachoroidal injection to receive FDA approval - for the treatment of patients with macular edema associated with uveitis.
Triamcinolone is a Corticosteroid. The mechanism of action of triamcinolone is as a Corticosteroid Hormone Receptor Agonist.
Triamcinolone is a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties. Upon cell entry, triamcinolone binds to and activates the glucocorticoid receptor, which leads to translocation of the ligand-receptor complex to the nucleus and induces expression of glucocorticoid-responsive genes such as lipocortins. Lipocortins inhibit phospholipase A2, thereby blocking the release of arachidonic acid from membrane phospholipids and preventing the synthesis of prostaglandins and leukotrienes, both mediators of inflammation. In addition, pro-inflammatory cytokine production, including interleukin (IL)-1and IL-6, and the activation of cytotoxic T-lymphocytes is also inhibited. T-cells are prevented from making IL-2 and proliferating. This agent also decreases the number of circulating lymphocytes, induces cell differentiation, and stimulates apoptosis through increasing Ikappa-B expression and curtailing activation of nuclear factor (NF)kappa-B.
A glucocorticoid given, as the free alcohol or in esterified form, orally, intramuscularly, by local injection, by inhalation, or applied topically in the management of various disorders in which corticosteroids are indicated.
A glucocorticoid given, as the free alcohol or in esterified form, orally, intramuscularly, by local injection, by inhalation, or applied topically in the management of various disorders in which corticosteroids are indicated. (From Martindale, The Extra Pharmacopoeia, 30th ed, p739)
See also: Triamcinolone Acetonide (active moiety of); Triamcinolone Diacetate (narrower).
Triamcinolone
CAS No.: 124-94-7
Cat. No.: VC20740159
Molecular Formula: C21H27FO6
Molecular Weight: 394.4 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 124-94-7 |
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Molecular Formula | C21H27FO6 |
Molecular Weight | 394.4 g/mol |
IUPAC Name | (8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C21H27FO6/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22/h5-7,13-16,23,25-26,28H,3-4,8-10H2,1-2H3/t13-,14-,15+,16-,18-,19-,20-,21-/m0/s1 |
Standard InChI Key | GFNANZIMVAIWHM-OBYCQNJPSA-N |
Isomeric SMILES | C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@@]43C)F)O |
Impurities | 9-fluoro-11beta,17-dihydroxy-3,20-dioxopregna-1,4-diene-16alpha,21-diyl diacetate (triamcinolone 16,21-diacetate); 9-fluoro-11beta,16alpha,17-trihydroxy-3,20-dioxopregna-1,4-diene-21-diyl acetate (triamcinolone 21-acetate); 9-fluoro-11beta,17,21-tetrahydroxypregn-4-ene-3,20-dione (pretriamcinolone) |
SMILES | CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC43C)F)O |
Canonical SMILES | CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC43C)F)O |
Appearance | Solid powder |
Colorform | Crystals FINE, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER; POLYMORPHIC |
Melting Point | 269-271 °C 274 - 278 °C |
Chemical Properties
Chemical Structure and Properties
Triamcinolone possesses a unique chemical structure that contributes to its pharmacological properties. The addition of a fluorine atom at the 9α position enhances its anti-inflammatory potency compared to non-fluorinated corticosteroids. The parent compound serves as the foundation for several derivatives, including triamcinolone acetonide, which is formed through the addition of an acetonide group at the 16α,17α positions.
Triamcinolone acetonide has the molecular formula C24H31FO6 and a molecular weight of 434.5 . The chemical modification of the parent triamcinolone molecule through acetonide formation significantly enhances its lipophilicity and tissue penetration, which contributes to its increased potency and extended duration of action.
Physical Characteristics
Triamcinolone and its derivatives exhibit specific physical characteristics that influence their pharmaceutical formulations and clinical applications. Table 1 summarizes the key physical properties of triamcinolone acetonide, which provides insight into the general characteristics of triamcinolone derivatives.
Table 1: Physical Properties of Triamcinolone Acetonide
Property | Characteristic |
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Physical appearance | White to off-white crystalline powder |
Odor | Odorless |
Taste | Bitter |
Melting point | 274-278°C (decomposition) |
Boiling point | 576.9±50.0°C (predicted) |
Density | 1.1517 (estimate) |
Refractive index | 1.5980 (estimate) |
Water solubility | Practically insoluble |
Ethanol solubility | Sparingly soluble |
Chloroform solubility | Soluble |
Acetone solubility | Slightly soluble |
Storage requirements | Refrigeration, ventilation, low-temperature and dry conditions |
These physical properties are crucial considerations in the formulation of pharmaceutical products containing triamcinolone and its derivatives, affecting stability, bioavailability, and ultimately, clinical efficacy .
Pharmacological Properties
Mechanism of Action
Triamcinolone, like other glucocorticoids, exerts its effects primarily through binding to intracellular glucocorticoid receptors. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene transcription through several mechanisms:
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Transactivation of anti-inflammatory genes
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Transrepression of pro-inflammatory genes
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Non-genomic pathways affecting cell signaling
These mechanisms result in multiple anti-inflammatory and immunosuppressive effects, including:
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Inhibition of inflammatory cell recruitment to sites of inflammation
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Suppression of pro-inflammatory cytokine production
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Reduction in prostaglandin and leukotriene synthesis
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Inhibition of T-cell activation and proliferation
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Decreased firing rate of sensory neurons and mechanical hypersensitivity
Triamcinolone's anti-inflammatory potency is significantly enhanced in its acetonide form, which demonstrates approximately 10 times greater potency than the parent compound .
Pharmacokinetics
The pharmacokinetic properties of triamcinolone influence its clinical applications and dosing regimens. Based on the information about triamcinolone acetonide, we can infer several important pharmacokinetic characteristics, summarized in Table 2.
Table 2: Pharmacokinetic Properties of Triamcinolone Acetonide
Parameter | Characteristic |
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Oral bioavailability | Approximately 23% |
Time to peak plasma concentration (oral) | Within 1 hour |
Plasma half-life | Approximately 2 hours |
Intramuscular absorption | Slow, with onset within hours |
Time to maximal effect (intramuscular) | 1-2 days |
Duration of effect (intramuscular) | 2-3 weeks |
Intradermal/intra-articular absorption | Low rate |
Duration of effect (intradermal/intra-articular) | >1-2 weeks |
Primary metabolites | 6β-hydroxytriamcinolone acetonide, 21-carboxytriamcinolone acetonide, and 6β-hydroxy-21-carboxytriamcinolone acetonide |
Metabolite activity | Significantly less active than parent compound |
The metabolites of triamcinolone acetonide contain structural features (6β-hydroxyl group and 21-carboxy group) that greatly reduce glucocorticoid activity compared to the parent compound, and their increased water solubility facilitates more rapid excretion .
Clinical Applications
Dermatological Uses
Triamcinolone and its derivatives are widely employed in dermatology for the treatment of various inflammatory skin conditions. Triamcinolone acetonide functions as an anti-inflammatory, anti-allergic, and anti-pruritic agent, while also causing vasoconstriction (shrinking capillaries) .
A clinical study evaluating triamcinolone acetonide spray for steroid-responsive dermatoses demonstrated its efficacy in various skin conditions. Table 3 summarizes the key findings of this research.
Table 3: Clinical Outcomes of Triamcinolone Acetonide Spray in Dermatoses
Timepoint | Key Finding |
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Baseline | 83% of patients had moderate or severe dermatoses |
Day 3 | 51.3% of patients experienced improvement |
Day 7 | 84.6% of patients experienced improvement |
Day 14 | 32% of patients were completely clear or almost clear; none had severe dermatoses |
Day 28 | 64% of patients were completely clear or almost clear; 87% were clear, almost clear, or had mild dermatoses |
Patient preference | 95% preferred spray formulation over creams and ointments |
Sensory experience | >50% experienced a cooling effect upon contact with the spray |
The study enrolled 42 patients with steroid-responsive dermatoses who applied the medication 1-4 times daily for up to 28 days. Signs and symptoms of erythema, papules/vesicles, excoriation, pruritus, and burning/stinging significantly decreased over the course of treatment .
Respiratory Applications
Triamcinolone has significant applications in respiratory medicine, particularly in the management of asthma and allergic rhinitis. Triamcinolone acetonide administered via aerosol inhalation demonstrates strong and durable effects in treating bronchial asthma .
The specific mechanisms through which triamcinolone benefits respiratory conditions include:
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Reduction of airway inflammation
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Decreased mucus production
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Inhibition of bronchial hyperresponsiveness
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Suppression of inflammatory cell recruitment
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Stabilization of mast cells and reduction in mediator release
These effects collectively improve pulmonary function, reduce symptom frequency and severity, and decrease the risk of exacerbations in patients with asthma and other inflammatory respiratory disorders.
Other Medical Uses
Beyond dermatology and respiratory medicine, triamcinolone has applications in various other medical specialties:
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Rheumatology: Intra-articular injections for joint inflammation and pain
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Ophthalmology: Treatment of diabetic macular edema and other ocular inflammatory conditions
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Otolaryngology: Management of allergic rhinitis and nasal polyps
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Neurology: Treatment of specific neuroinflammatory conditions
For intra-articular use, triamcinolone acetonide demonstrates a low absorption rate but provides prolonged therapeutic effects, typically lasting more than 1-2 weeks per injection . This makes it particularly valuable in the management of chronic inflammatory joint conditions.
Research Findings
Clinical Studies
Several clinical studies have evaluated the efficacy and safety of triamcinolone and its derivatives in various medical conditions. One notable study examined triamcinolone acetonide spray for steroid-responsive dermatoses using investigator and patient global assessment scores.
This open-label, single-center, noncomparator study enrolled 42 patients (aged 18 years or older) with dermatoses . Patients applied triamcinolone acetonide spray 1-4 times daily for up to 28 days, with evaluations conducted on Days 7, 14, 21, and 28 .
The study utilized multiple assessment tools:
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Investigator and Patient Global Assessment Scales (0=clear to 5=very severe)
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Physician Assessment Improvement Score
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Ratings of specific signs and symptoms (erythema, papules/vesicles, excoriation, pruritus, burning/stinging)
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Patient satisfaction questionnaire
Results demonstrated progressive improvement over time, with significant reductions in both objective signs and subjective symptoms, as well as high levels of patient satisfaction with the treatment .
Derivatives of Triamcinolone
Triamcinolone Acetonide
Triamcinolone acetonide represents one of the most clinically significant derivatives of triamcinolone. It is the 16,17-acetonide of triamcinolone, formed through a chemical reaction that enhances the parent compound's pharmaceutical properties .
The manufacturing process involves reacting triamcinolone with acetone in the presence of concentrated hydrochloric acid. The reaction mixture is boiled, allowed to stand, then processed through a series of extraction, washing, drying, and crystallization steps to yield the final product .
Triamcinolone acetonide was marketed under the brand name Kenalog by Squibb in 1958 and is now available under various trade names, including Aristocort, Kenalog, Azmacort, Nasacort, Triam, Triacet, and others .
Other Derivatives
Several other triamcinolone derivatives exist, each with unique pharmacokinetic properties and specific clinical applications. These include:
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Triamcinolone diacetate: May be administered orally or by intra-articular/intrasynovial injection
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Triamcinolone hexacetonide: Used exclusively for intra-articular injection, with slow conversion to the acetonide form in vivo
These derivatives provide clinicians with a spectrum of options to tailor treatment based on:
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Required duration of action
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Target tissue
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Route of administration
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Patient-specific factors
The availability of multiple derivatives enhances the therapeutic versatility of triamcinolone, allowing for optimized treatment approaches across various medical conditions .
Side Effects and Adverse Reactions
Like all corticosteroids, triamcinolone is associated with a range of potential adverse effects, particularly with prolonged use or high doses. The specific side effects vary depending on administration route, dosage, and individual patient factors.
Common side effects associated with topical triamcinolone acetonide include:
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Skin manifestations:
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Dryness, flaking, crusting, burning, or blistering
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Irritation, soreness, itching, swelling, scaling, or severe redness
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Scaling or redness near mouth
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Thinning or bruising, especially in skin folds
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New or worsening pimples or acne
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Burning and itching with tiny red blisters
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Skin softening
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Hair and pigmentation changes:
Systemic administration carries additional risks, including hypothalamic-pituitary-adrenal axis suppression, increased susceptibility to infections, metabolic disturbances, and effects on bone density. Healthcare providers must carefully balance therapeutic benefits against potential risks, implementing strategies to minimize adverse effects while maximizing clinical efficacy.
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